molecular formula C14H25N3O3S B2385323 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1170393-64-2

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2385323
CAS No.: 1170393-64-2
M. Wt: 315.43
InChI Key: ZVYHFRMEJCVTKD-UHFFFAOYSA-N
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Description

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride and a suitable base.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
  • 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
  • 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Uniqueness

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is unique due to the presence of the butylsulfonyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired properties for various applications.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S/c1-4-5-10-21(18,19)17-8-6-12(7-9-17)14-16-15-13(20-14)11(2)3/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYHFRMEJCVTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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